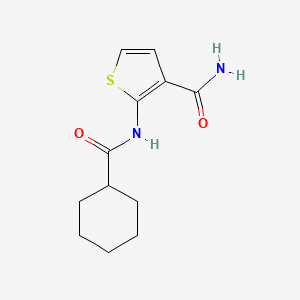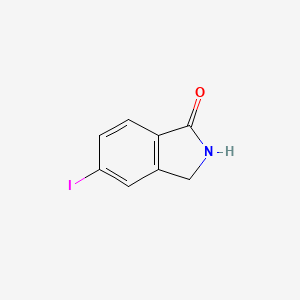
5-Iodisoindolin-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodoisoindolin-1-one is an organic compound with the molecular formula C8H6INO. It is also known as 5-iodo-1-isoindolinone. This compound is characterized by the presence of an iodine atom attached to the isoindolinone core, which is a bicyclic structure consisting of a benzene ring fused to a lactam ring. The compound appears as a white to yellow solid and is soluble in common organic solvents .
Wissenschaftliche Forschungsanwendungen
5-Iodoisoindolin-1-one has several applications in scientific research :
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Industry: It can be used in the synthesis of materials with specific properties, although detailed industrial applications are limited.
Wirkmechanismus
Target of Action
The primary target of the compound 5-Iodoisoindolin-1-one, also known as 1H-Isoindol-1-one, 2,3-dihydro-5-iodo-, is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .
Mode of Action
5-Iodoisoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions . The compound binds to active amino acid residues of CDK7, leading to inhibition of the kinase . This interaction results in the disruption of the cell cycle and transcription processes regulated by CDK7 .
Biochemical Pathways
The interaction of 5-Iodoisoindolin-1-one with CDK7 affects the cell cycle regulation and transcription pathways . The inhibition of CDK7 disrupts these pathways, potentially leading to cell cycle arrest and altered gene expression . The downstream effects of these disruptions could include reduced cell proliferation and changes in cellular functions .
Pharmacokinetics
The compound’s high binding affinity to cdk7 suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of 5-Iodoisoindolin-1-one’s action primarily involve alterations in cell cycle regulation and transcription . By inhibiting CDK7, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest . Additionally, the compound’s impact on transcription could lead to changes in gene expression, affecting various cellular functions .
Biochemische Analyse
Biochemical Properties
5-Iodoisoindolin-1-one has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . It has been shown to have high binding affinity with active amino acid residues of CDK7, indicating its potential role in biochemical reactions .
Cellular Effects
The effects of 5-Iodoisoindolin-1-one on cellular processes are primarily linked to its potential inhibitory action on CDK7 . By inhibiting CDK7, it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Iodoisoindolin-1-one is believed to be related to its inhibitory effects on CDK7 . It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 5-Iodoisoindolin-1-one typically involves the following steps :
Deprotonation: The hydrogen ion in 2,3-dihydroisoindolinone is replaced with an oxygen ion through deprotonation using a basic amine.
Iodination: The resulting 2,3-dioxoisoindolinone is then reacted with iodine chloride to produce 5-iodoisoindolinone.
Industrial production methods for this compound are not extensively documented, but the above synthetic route is commonly employed in laboratory settings.
Analyse Chemischer Reaktionen
5-Iodoisoindolin-1-one undergoes various chemical reactions, including :
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction conditions and products are not extensively documented.
Common reagents used in these reactions include iodine chloride for iodination and basic amines for deprotonation. The major products formed depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
5-Iodoisoindolin-1-one can be compared with other similar compounds such as :
5-Bromo-2,3-dihydro-1H-isoindol-1-one: Similar structure with a bromine atom instead of iodine.
2,3-Dihydro-1H-isoindol-1-one: Lacks the halogen substitution, making it less reactive in certain chemical reactions.
The presence of the iodine atom in 5-Iodoisoindolin-1-one makes it unique and potentially more reactive in substitution reactions compared to its bromine or hydrogen-substituted counterparts.
Eigenschaften
IUPAC Name |
5-iodo-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDADBWJXAKXSIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718848 |
Source


|
| Record name | 5-Iodo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897958-99-5 |
Source


|
| Record name | 5-Iodo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2419730.png)
![N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2419732.png)

![5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2419738.png)
![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)
![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)
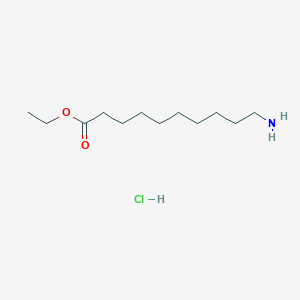
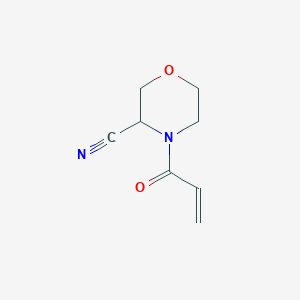
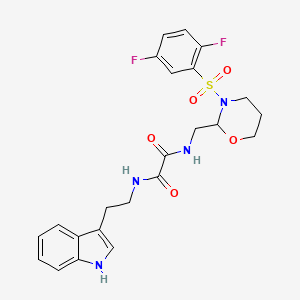
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2419747.png)
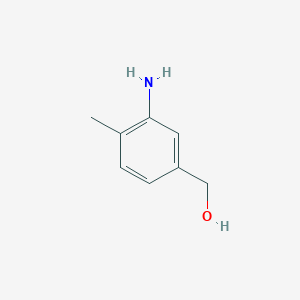
![4-amino-5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2419750.png)
![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2419751.png)
